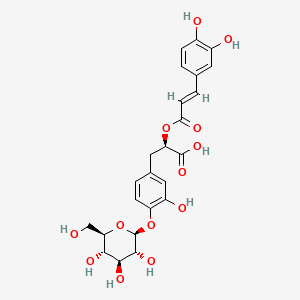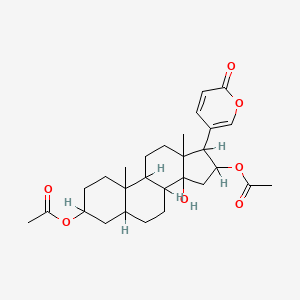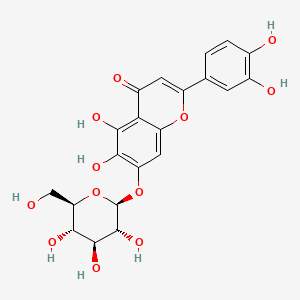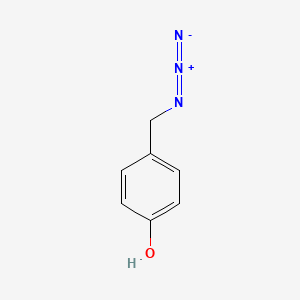
Rosmarinyl glucoside
Descripción general
Descripción
Rosmarinyl glucoside is a compound derived from rosmarinic acid, a natural polyphenol found in rosemary. It is created through glycosylation, where a glucose molecule is attached to rosmarinic acid. This modification makes rosmarinic acid more bioavailable, water-soluble, and stable in formulations. This compound is known for its antioxidant, anti-inflammatory, and photoprotective properties, making it a valuable ingredient in skincare products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rosmarinyl glucoside involves the enzymatic glycosylation of rosmarinic acid. This process typically uses glycosyltransferase enzymes to attach a glucose molecule to the rosmarinic acid. The reaction conditions include an aqueous medium and a controlled temperature to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using biotechnological processes. These methods involve the use of microbial or plant cell cultures to produce the glycosyltransferase enzymes required for the glycosylation reaction. The process is optimized for high yield and purity, ensuring the compound’s stability and bioavailability .
Análisis De Reacciones Químicas
Types of Reactions: Rosmarinyl glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the glucose moiety is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions and catalysts like Lewis acids.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted glucosides .
Aplicaciones Científicas De Investigación
Rosmarinyl glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosylated polyphenols.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in protecting cells from oxidative stress and inflammation.
Medicine: It is explored for its potential in treating skin conditions, such as aging, inflammation, and photodamage. .
Mecanismo De Acción
Rosmarinyl glucoside exerts its effects through several mechanisms:
Antioxidant Activity: It captures free radicals, preventing oxidative damage to cells.
Enzyme Inhibition: It inhibits enzymes such as collagenase and hyaluronidase, which are involved in the degradation of collagen and hyaluronic acid, respectively.
Anti-inflammatory Effects: It reduces the production of inflammatory mediators like prostaglandin E2 and nuclear factor kappa B.
Molecular Targets and Pathways:
Hyaluronidase: Inhibition of this enzyme prevents the breakdown of hyaluronic acid, maintaining skin hydration.
Collagenase (MMP9): Inhibition of this enzyme protects collagen from degradation, preserving skin firmness.
Prostaglandin E2 and Nuclear Factor Kappa B: These pathways are involved in inflammation, and their inhibition reduces inflammatory responses.
Comparación Con Compuestos Similares
Rosmarinic Acid: The parent compound of rosmarinyl glucoside, known for its antioxidant and anti-inflammatory properties.
Caffeic Acid: Another polyphenol with similar antioxidant properties.
Chlorogenic Acid: A polyphenol found in coffee, known for its antioxidant and anti-inflammatory effects.
Uniqueness of this compound: this compound is unique due to its enhanced stability and bioavailability compared to rosmarinic acid. The glycosylation process makes it more suitable for use in formulations, providing sustained antioxidant and anti-inflammatory effects. Its ability to inhibit specific enzymes involved in skin aging further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-5-2-12(8-15(16)28)9-17(23(33)34)35-19(29)6-3-11-1-4-13(26)14(27)7-11/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUVZAXOLYUDN-PRFRQLEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238363 | |
| Record name | Rosmarinyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910028-78-3 | |
| Record name | Rosmarinyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910028783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmarinyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMARINYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LBK307OWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















